molecular formula C19H14N4O5S B10871352 2-(2H-benzotriazol-2-yl)-4-methylphenyl 4-nitrobenzenesulfonate

2-(2H-benzotriazol-2-yl)-4-methylphenyl 4-nitrobenzenesulfonate

Cat. No.: B10871352
M. Wt: 410.4 g/mol
InChI Key: POWYBTGIWDDHTB-UHFFFAOYSA-N
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Description

2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 4-NITRO-1-BENZENESULFONATE is a complex organic compound that belongs to the class of benzotriazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 4-NITRO-1-BENZENESULFONATE typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:

    Formation of Benzotriazole Moiety: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.

    Substitution Reactions: The benzotriazole moiety is then subjected to substitution reactions to introduce the 4-methylphenyl group.

    Sulfonation and Nitration: The final steps involve sulfonation and nitration reactions to introduce the nitrobenzenesulfonate group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 4-NITRO-1-BENZENESULFONATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the nature of the substituent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 4-NITRO-1-BENZENESULFONATE involves its interaction with specific molecular targets and pathways. The benzotriazole moiety may interact with enzymes or receptors, while the nitrobenzenesulfonate group can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOL: Lacks the nitrobenzenesulfonate group.

    4-METHYLPHENYL 4-NITROBENZENESULFONATE: Lacks the benzotriazole moiety.

Properties

Molecular Formula

C19H14N4O5S

Molecular Weight

410.4 g/mol

IUPAC Name

[2-(benzotriazol-2-yl)-4-methylphenyl] 4-nitrobenzenesulfonate

InChI

InChI=1S/C19H14N4O5S/c1-13-6-11-19(18(12-13)22-20-16-4-2-3-5-17(16)21-22)28-29(26,27)15-9-7-14(8-10-15)23(24)25/h2-12H,1H3

InChI Key

POWYBTGIWDDHTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N3N=C4C=CC=CC4=N3

Origin of Product

United States

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